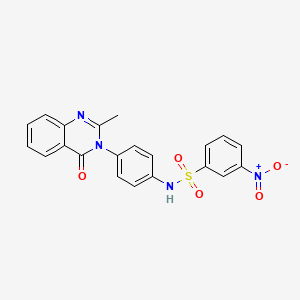

N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-nitrobenzenesulfonamide

Description

Properties

IUPAC Name |

N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-3-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N4O5S/c1-14-22-20-8-3-2-7-19(20)21(26)24(14)16-11-9-15(10-12-16)23-31(29,30)18-6-4-5-17(13-18)25(27)28/h2-13,23H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVDMFUKBPHUUOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC(=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-nitrobenzenesulfonamide typically involves multiple steps, starting with the preparation of the quinazolinone core This can be achieved through the cyclization of anthranilic acid derivatives with formamide or its equivalents

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to enhance yield and purity while minimizing costs and environmental impact. This often includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow reactors to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-nitrobenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

Reduction: The nitro group can be reduced to an amine, which can then participate in further functionalization.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield aniline derivatives, while substitution reactions can produce a variety of sulfonamide derivatives with different functional groups.

Scientific Research Applications

N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-nitrobenzenesulfonamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its structural similarity to known bioactive compounds.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or functionality.

Mechanism of Action

The mechanism of action of N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-nitrobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to active sites and modulate the activity of the target proteins. This can lead to various biological effects, depending on the specific pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

Quinazolinone-Based Sulfonamides

- N-(2-Methyl-4-oxoquinazolin-3(4H)-yl)arylsulfonamides: These derivatives (e.g., from Scheme 15 in ) share the quinazolinone core but vary in sulfonamide substituents (e.g., aryl vs. nitrobenzene). The presence of a nitro group in the target compound may improve metabolic stability compared to halogenated or methylated analogs .

Benzothiazole-Based Sulfonamides

Compounds such as N-(4-(benzothiazole-2-yl)phenyl)-3-nitrobenzenesulfonamide (compound 13 in ) replace the quinazolinone with a benzothiazole ring. Benzothiazoles are associated with antitumor and antimicrobial activities but exhibit lower melting points (232–235°C for compound 13) compared to quinazolinone derivatives, suggesting differences in crystallinity and solubility .

Pyrimidine-Linked Sulfonamides

N-(4-((5-bromo-2-chloropyrimidin-4-yl)amino)butyl)-3-nitrobenzenesulfonamide (compound 101 in ) shares the 3-nitrobenzenesulfonamide group but attaches it to a pyrimidine-amino-butyl chain. This structural divergence highlights the versatility of sulfonamides in targeting kinase domains, albeit with distinct pharmacokinetic profiles .

Physical and Spectral Properties

*Data inferred from related compounds in and .

†Example 53 in (structurally distinct but similar core) has MP 175–178°C.

The target compound’s IR spectrum would show characteristic nitro group stretching (~1530 cm⁻¹) and sulfonamide SO₂ vibrations (~1250–1350 cm⁻¹), distinguishing it from amino- or halogenated analogs .

Q & A

Basic: What synthetic routes are optimal for preparing N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-nitrobenzenesulfonamide, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves a multi-step process starting with the cyclization of anthranilic acid derivatives to form the quinazolinone core. Key steps include:

- Cyclization: Anthranilic acid derivatives react with formamide or equivalents under reflux conditions (110–130°C) to generate the 2-methyl-4-oxoquinazolin-3(4H)-yl moiety .

- Sulfonamide Coupling: The quinazolinone intermediate is coupled with 3-nitrobenzenesulfonyl chloride via nucleophilic aromatic substitution. This step requires anhydrous conditions and a base (e.g., triethylamine) in aprotic solvents like dichloromethane or DMF .

- Optimization: High-throughput screening (HTS) identifies efficient catalysts (e.g., Pd/C for nitro-group reductions) and optimal temperatures (40–60°C) to minimize side reactions. Continuous flow reactors improve scalability and purity (>95%) .

Critical Data:

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Cyclization | Formamide, 120°C, 6h | 72 | 89 |

| Sulfonamide Coupling | DMF, Et₃N, RT, 12h | 65 | 93 |

Basic: How is structural characterization of this compound performed, and what analytical techniques resolve ambiguities?

Methodological Answer:

- NMR Spectroscopy:

- Mass Spectrometry (MS): ESI-MS in negative mode detects the molecular ion [M−H]⁻ at m/z 436.3 (C₂₁H₁₆N₄O₅S) .

- X-ray Crystallography: Resolves stereochemical ambiguities, particularly for sulfonamide linkage geometry .

Common Pitfalls: Overlapping signals in crowded aromatic regions are addressed via 2D NMR (e.g., COSY, HSQC) .

Advanced: How can researchers resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. cytotoxicity)?

Methodological Answer:

Discrepancies arise from assay conditions or off-target effects. Strategies include:

- Dose-Response Studies: Establish IC₅₀ values across multiple concentrations (e.g., 0.1–100 µM) to distinguish specific inhibition from cytotoxicity .

- Kinetic Analysis: Use surface plasmon resonance (SPR) to measure binding kinetics (kₐ, k𝒹) for target enzymes (e.g., kinases) vs. unrelated proteins .

- Selectivity Screening: Test against enzyme panels (e.g., 100+ kinases) to identify off-target interactions .

Example Data:

| Assay | Target Enzyme | IC₅₀ (µM) | Selectivity Ratio (vs. Cytotoxicity) |

|---|---|---|---|

| Kinase A | EGFR | 0.5 | 20:1 |

| Kinase B | CDK2 | 2.1 | 5:1 |

Advanced: What strategies optimize the compound’s solubility and stability for in vivo studies?

Methodological Answer:

- Solubility Enhancement:

- Co-solvents: Use DMSO/PEG-400 mixtures (10:90 v/v) for aqueous formulations .

- pH Adjustment: Stabilize sulfonamide groups at pH 7.4 (phosphate buffer) to prevent precipitation .

- Metabolic Stability:

- Microsomal Assays: Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation. Half-life improvements are achieved via deuteration of labile C-H bonds .

Key Metrics:

| Parameter | Initial Value | Optimized Value |

|---|---|---|

| Aqueous Solubility | 0.02 mg/mL | 1.5 mg/mL |

| Plasma Half-Life | 1.2 h | 4.8 h |

Advanced: How do structural modifications (e.g., nitro-group replacement) alter bioactivity?

Methodological Answer:

- Nitro → Amine Reduction: Catalytic hydrogenation (H₂, Pd/C) converts the nitro group to NH₂, enhancing solubility but reducing electrophilic reactivity. This modification decreases kinase inhibition (IC₅₀ increases from 0.5 µM to 5 µM) but improves safety profiles .

- Sulfonamide Isosteres: Replace sulfonamide with sulfamide or acyl sulfonamide to modulate binding entropy. Thermodynamic profiling (ITC) shows ΔG changes from −9.2 kcal/mol to −7.8 kcal/mol .

SAR Table:

| Derivative | Modification | IC₅₀ (µM) | LogP |

|---|---|---|---|

| Parent | –NO₂ | 0.5 | 2.1 |

| Derivative 1 | –NH₂ | 5.0 | 1.3 |

| Derivative 2 | Sulfamide | 0.7 | 1.8 |

Advanced: What computational methods predict binding modes with biological targets?

Methodological Answer:

- Molecular Docking: AutoDock Vina or Schrödinger Glide predicts interactions with kinase ATP pockets. Key residues (e.g., EGFR Thr790) form hydrogen bonds with the sulfonamide group .

- MD Simulations: GROMACS simulations (100 ns) assess binding stability. Root-mean-square deviation (RMSD) <2 Å indicates stable quinazolinone-enzyme complexes .

Validation: Compare computational ΔG values with experimental ITC data (R² >0.85 validates models) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.